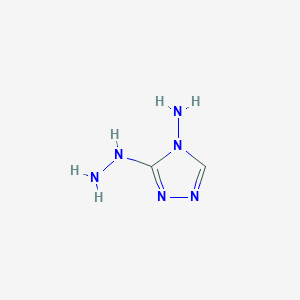

3-Hydrazino-4H-1,2,4-triazol-4-amine

Descripción general

Descripción

3-Hydrazino-4H-1,2,4-triazol-4-amine is a nitrogen-rich heterocyclic compound that belongs to the triazole family This compound is known for its unique chemical structure, which includes a triazole ring with hydrazino and amino substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-4H-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with 4-amino-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 4-amino-1,2,4-triazole in a solvent such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydrazino-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The amino and hydrazino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, hydrazides, and other nitrogen-containing heterocycles .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

In agricultural chemistry, 3-Hydrazino-4H-1,2,4-triazol-4-amine is recognized for its fungicidal properties. It effectively combats various fungal diseases that affect crops, thereby enhancing agricultural productivity. For instance:

- Case Study : A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn. The application of this compound resulted in improved yield and quality of the produce, showcasing its potential as a sustainable agricultural agent.

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating infectious diseases. Its derivatives have shown promise in various therapeutic areas:

- Case Study : Research highlighted the synthesis of novel derivatives of this compound that exhibited potent antimicrobial activity against resistant strains of bacteria. These findings suggest its potential role in developing new antibiotics.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting heavy metals and other reactive chemicals in environmental samples:

- Data Table: Applications in Analytical Methods

Material Science

This compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its ability to modify material characteristics makes it valuable in producing advanced materials:

- Case Study : Research indicated that polymers modified with this compound displayed improved thermal resistance and mechanical strength compared to unmodified polymers. This enhancement opens avenues for applications in high-performance materials.

Biochemistry

In biochemistry, this compound is utilized in enzyme inhibition studies. It helps researchers understand enzyme mechanisms and develop potential therapeutic agents:

- Case Study : Studies have shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression. For example, compounds derived from this compound demonstrated significant inhibition of carbonic anhydrase activity, indicating potential therapeutic applications in cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-Hydrazino-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. It may also participate in redox reactions, altering the oxidative state of biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol

- 3-Amino-1,2,4-triazole

- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole

Uniqueness

3-Hydrazino-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Hydrazino-4H-1,2,4-triazol-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, drawing from various studies and case analyses.

Chemical Structure and Properties

This compound belongs to the class of triazole derivatives, which are known for their pharmacological significance. The triazole ring structure contributes to its ability to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound derivatives. For instance:

- Cytotoxicity Testing : Compounds derived from 1,2,4-triazole structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating derivatives against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), compounds exhibited varying degrees of cytotoxicity. The selectivity towards melanoma cells indicates a promising avenue for targeted cancer therapies .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. The interaction with P-glycoprotein has been noted as a factor in resistance mechanisms observed in certain cancer types .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- Cytokine Modulation : Compounds have been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This reduction indicates a potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented:

- Antibacterial Studies : Research has indicated that various 1,2,4-triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications of the triazole ring .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Binding : It can interact with specific receptors involved in inflammatory responses.

- Cytokine Modulation : By influencing cytokine release, it can alter immune responses beneficially.

Propiedades

IUPAC Name |

3-hydrazinyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJADRZINPLZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982754 | |

| Record name | 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6421-06-3 | |

| Record name | 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.